ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a compound with potential applications in scientific research and industry They are used in the protection of crops from pests and have been found to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Biochemical Pathways
, suggesting that they may affect pathways related to inflammation and neuronal protection.
Pharmacokinetics
It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate can be synthesized starting from 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The hydroxyl group is replaced by chlorine using phosphorus oxychloride (POCl3) under reflux conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as ethyl 2-amino-6-(trifluoromethyl)pyrimidine-4-carboxylate can be formed.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.
Scientific Research Applications
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Agrochemicals: Used in the development of herbicides and fungicides due to its ability to disrupt biological pathways in pests.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate
Uniqueness
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1027059-34-2 |
---|---|
Molecular Formula |
C8H6ClF3N2O2 |
Molecular Weight |
254.6 |
Purity |
95 |
Origin of Product |
United States |
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